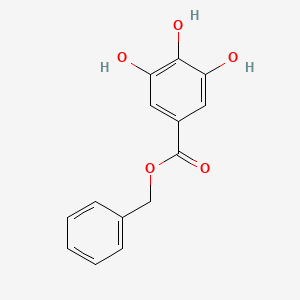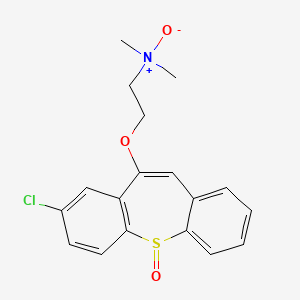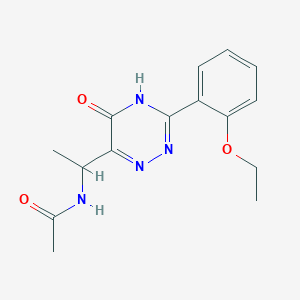
维生素B-12 C-内酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vitamin B-12 C-Lactam, also known as Vitamin B-12 C-Lactam, is a useful research compound. Its molecular formula is C₆₃H₈₆CoN₁₄O₁₄P and its molecular weight is 1353.35. The purity is usually 95%.
BenchChem offers high-quality Vitamin B-12 C-Lactam suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Vitamin B-12 C-Lactam including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
黑色素细胞稳态
维生素B-12缺乏会导致黑色素细胞稳态失衡 {svg_1}. 一项研究通过用合成的维生素B-12拮抗剂——羟钴胺(c-内酰胺)处理表皮黑色素细胞,来检查维生素B-12缺乏对黑色素细胞稳态的影响 {svg_2}. 该研究为低钴胺素血症下黑色素细胞稳态紊乱提供了科学证据,表明维生素B-12缺乏导致色素沉着机制的重要因素 {svg_3}.
神经系统疾病
钴胺素缺乏是一个重要的健康问题。 低钴胺素血症的主要非血液学症状是神经系统疾病 {svg_4}. 一项研究通过优化维生素B-12拮抗剂存在下星形胶质细胞培养的条件,来开发一种体外钴胺素缺乏模型 {svg_5}. 该研究为低钴胺素血症下星形胶质细胞稳态紊乱提供了重要证据,从而表明与维生素B-12缺乏相关的 nervous system diseases 的分子机制的重要因素 {svg_6}.
细胞毒性
氰钴胺(c-内酰胺)已被发现对HL60细胞具有细胞毒性作用 {svg_7}. 这表明其在癌症研究领域具有潜在的应用,在癌症研究领域中,细胞毒性剂通常用于杀死癌细胞。
血液疾病
维生素B-12缺乏会导致各种血液疾病 {svg_8}. 这是因为维生素B-12在红细胞的生成中起着至关重要的作用。 这种维生素的缺乏会导致贫血和其他与血液相关的疾病 {svg_9}.
精神疾病
维生素B-12缺乏也会导致精神疾病 {svg_10}. 这是因为维生素B-12在脑和神经系统的功能中起着至关重要的作用。 这种维生素的缺乏会导致精神疾病,如抑郁症、痴呆症和精神病 {svg_11}.
氧化应激
维生素B-12缺乏会导致氧化应激 {svg_12}. 这是因为维生素B-12在人体抗氧化防御系统中起着至关重要的作用。 这种维生素的缺乏会导致活性氧种类的增加,从而导致氧化应激 {svg_13}.
作用机制
Target of Action
Vitamin B-12 C-Lactam, also known as Cyanocobalamin [c-lactam], primarily targets the methionine synthase and methylmalonyl-CoA mutase enzymes . These enzymes play a crucial role in the methylation of homocysteine to methionine and the isomerization of methylmalonyl-CoA to succinyl-CoA, respectively .
Mode of Action
Cyanocobalamin [c-lactam] antagonizes Vitamin B-12, impairing the incorporation of 5-methyltetrahydrofolate and propionic acid by intact cells . This action is consistent with the inhibition of methionine synthase and methylmalonyl-CoA mutase . The compound’s interaction with its targets leads to a decrease in the activity of these enzymes, disrupting the normal biochemical reactions they catalyze .
Biochemical Pathways
The primary biochemical pathways affected by Vitamin B-12 C-Lactam are those involving the methylation of homocysteine to methionine and the isomerization of methylmalonyl-CoA to succinyl-CoA . Methionine is an important donor of methyl groups for numerous biochemical reactions, including DNA synthesis and gene regulation . Disruption of these pathways can lead to a range of downstream effects, including abnormal DNA synthesis and potential cytotoxicity .
Pharmacokinetics
It is known that the compound can cause cell death in hl60 cells, which is reversible by additional vitamin b-12 . Methionine can completely protect cells against Cyanocobalamin [c-lactam] for periods of up to 4 months of culture . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.
Result of Action
The primary result of Vitamin B-12 C-Lactam’s action is cell death due to methionine deficiency . This is because the compound antagonizes Vitamin B-12, leading to a disruption in the normal biochemical reactions that the vitamin is involved in . This can result in cytotoxicity in cells, as has been observed in HL60 cells .
Action Environment
The action of Vitamin B-12 C-Lactam can be influenced by various environmental factors. For instance, the presence of methionine in the culture medium can protect cells against the cytotoxic effects of the compound . Additionally, the compound’s action can be reversed by the addition of extra Vitamin B-12
未来方向
Research is ongoing to examine the effect of Vitamin B-12 deficiency on melanocytes homeostasis . Hypocobalaminemia in vitro model was developed by treating epidermal melanocytes with synthesized Vitamin B-12 antagonist—hydroxycobalamin (c-lactam) . This research could provide valuable insights into the hyperpigmentation mechanism due to Vitamin B-12 deficiency .
生化分析
Biochemical Properties
Vitamin B-12 C-Lactam has been found to interact with various enzymes and proteins. It has been shown to inhibit Vitamin B12 and cause cytotoxicity in HL60 cells . This inhibition is consistent with the inhibition of methionine synthase and methylmalonyl-CoA mutase . These interactions highlight the significant role of Vitamin B-12 C-Lactam in biochemical reactions.
Cellular Effects
Vitamin B-12 C-Lactam has been observed to have profound effects on various types of cells. In HL60 cells, it caused cell death, which was reversible by additional vitamin B12 . It also reversibly impaired the incorporation of 5-methyltetrahydrofolate and propionic acid by intact cells . These findings indicate that Vitamin B-12 C-Lactam can influence cell function and impact cellular metabolism.
Molecular Mechanism
The molecular mechanism of Vitamin B-12 C-Lactam involves its binding interactions with biomolecules and its effects on gene expression. It antagonizes vitamin B12 in vitro, leading to cell death from methionine deficiency . This antagonism is consistent with the inhibition of methionine synthase and methylmalonyl-CoA mutase, enzymes crucial for cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Vitamin B-12 C-Lactam have been observed over time. In a study with HL60 cells, methionine completely protected cells against Vitamin B-12 C-Lactam for periods of up to 4 months of culture . This indicates the product’s stability and its long-term effects on cellular function.
Dosage Effects in Animal Models
While specific studies on the dosage effects of Vitamin B-12 C-Lactam in animal models are limited, research has shown that pharmacological doses of a similar compound, Hydroxy-Cobalamin C-Lactam, resulted in increased liver weight and hepatocellular accumulation of triglycerides in mice .
Metabolic Pathways
Vitamin B-12 C-Lactam is involved in several metabolic pathways. It has been found to inhibit methionine synthase, a key enzyme in the methylation of homocysteine to methionine . It also inhibits methylmalonyl-CoA mutase, which is involved in the isomerization of methylmalonyl-CoA to succinyl-CoA .
Subcellular Localization
Given its interactions with key enzymes such as methionine synthase and methylmalonyl-CoA mutase, it is likely that it is localized in areas where these enzymes are present, such as the cytoplasm and mitochondria .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Vitamin B-12 C-Lactam involves the conversion of Vitamin B-12 to its C-Lactam form through a series of chemical reactions.", "Starting Materials": [ "Vitamin B-12", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Sodium nitrite", "Sodium azide", "Sodium borohydride", "Acetic acid", "Methanol", "Ethanol", "Water" ], "Reaction": [ "Step 1: Vitamin B-12 is reacted with hydroxylamine hydrochloride in the presence of sodium hydroxide to form hydroxylamine-B-12.", "Step 2: Hydroxylamine-B-12 is then reacted with sodium nitrite and sodium azide to form azido-B-12.", "Step 3: Azido-B-12 is reduced with sodium borohydride to form aminobutadiene-B-12.", "Step 4: Aminobutadiene-B-12 is then reacted with acetic acid to form aminobutadiene-B-12 acetate.", "Step 5: Aminobutadiene-B-12 acetate is then reacted with methanol and ethanol to form Vitamin B-12 C-Lactam.", "Step 6: The final product is purified and isolated through various techniques such as chromatography and crystallization." ] } | |
CAS 编号 |
23388-02-5 |
分子式 |
C₆₃H₈₆CoN₁₄O₁₄P |
分子量 |
1353.35 |
同义词 |
Dehydrovitamin B12; Lactam-cobalamin; 8-Hydroxycobinamide Cyanide Hydroxide Dihydrogen Phosphate (Ester) Inner Salt Nc,8-lactam 3’-Ester with 5,6-dimethyl-1-α-D-ribofuranosylbenzimidazole; _x000B_8-Aminocobinic Acid-abdeg-pentamide Cyanide γ-lactam Dihydro |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol](/img/structure/B1144721.png)

